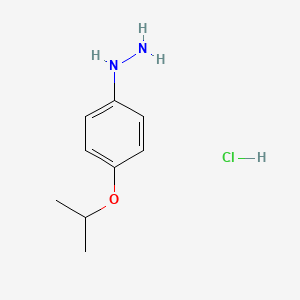

(4-Isopropoxyphenyl)hydrazine hydrochloride

Vue d'ensemble

Description

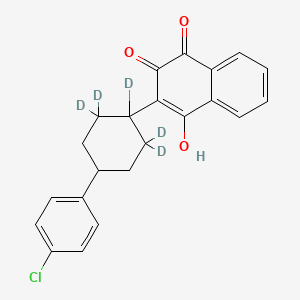

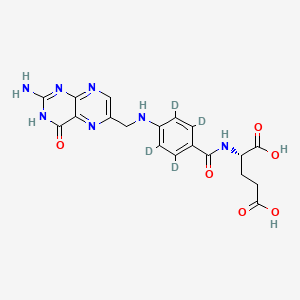

“(4-Isopropoxyphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C9H15ClN2O . It is a white to light yellow crystal powder and may be used in the preparation of 4-isopropylphenylhydrazine, via neutralization with NaOH .

Synthesis Analysis

The synthesis of “(4-Isopropoxyphenyl)hydrazine hydrochloride” involves several stages . The first stage involves the reaction of 4-(isopropoxy)aniline with hydrogen chloride in water at 0 - 20°C under an inert atmosphere . The second stage involves the reaction with sodium nitrite in water under an inert atmosphere with cooling . The third stage involves the reaction with tin (II) chloride dihydrate under an inert atmosphere .Molecular Structure Analysis

The molecular weight of “(4-Isopropoxyphenyl)hydrazine hydrochloride” is approximately 186.682 Da . The monoisotopic mass is 186.092377 Da .Physical And Chemical Properties Analysis

“(4-Isopropoxyphenyl)hydrazine hydrochloride” is a white to light yellow crystal powder . It is used in the preparation of 4-isopropylphenylhydrazine, via neutralization with NaOH .Applications De Recherche Scientifique

Monoamine Oxidase Inhibitors

(4-Isopropoxyphenyl)hydrazine hydrochloride has been linked to the study of monoamine oxidase inhibitors (MAOIs). These compounds, including variants like 1-isonicotinyl-2-isopropyl hydrazine (iproniazid) and others, exhibit antihypertensive effects in humans. Despite their primary association with postural hypotension, these inhibitors have shown potential in continuous hypertension control, albeit with the risk of prolonged hypotension following overdosage. Their hypotensive action could not be directly correlated with their potency as monoamine oxidase inhibitors, suggesting a complex mechanism of action (Maxwell et al., 1960).

Safety and Hazards

Handling of “(4-Isopropoxyphenyl)hydrazine hydrochloride” should be done with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Propriétés

IUPAC Name |

(4-propan-2-yloxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7(2)12-9-5-3-8(11-10)4-6-9;/h3-7,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKJCMSHDQWJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Isopropoxyphenyl)hydrazine hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)

![1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine](/img/structure/B563102.png)